molecular formula C11H13FN4O3 B12106024 6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside

6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside

Cat. No.: B12106024
M. Wt: 268.24 g/mol
InChI Key: GEGBHVNLTUERMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside typically involves the following steps :

    Starting Material: The synthesis begins with 6-chloropurine.

    Substitution Reaction: 6-chloropurine is converted to 6-methylpurine through a substitution reaction.

    Fluorination: The ribose moiety is fluorinated at the 3’ position to form 3’-deoxy-3’-fluororibofuranose.

    Coupling Reaction: The fluorinated ribose is then coupled with 6-methylpurine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The purine ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted purine nucleosides.

    Oxidation and Reduction: Products include oxidized or reduced forms of the purine nucleoside.

Scientific Research Applications

6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of other nucleoside analogs.

    Biology: Studied for its potential as an antimetabolite, interfering with nucleic acid synthesis.

    Medicine: Investigated for its antifungal, antiviral, and antitumor activities.

Mechanism of Action

The mechanism of action of 6-Methylpurine-beta-D-(3-deoxy-3-fluoro)riboside involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis . This compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase, thereby disrupting cellular replication and transcription processes.

Properties

Molecular Formula

C11H13FN4O3

Molecular Weight

268.24 g/mol

IUPAC Name

4-fluoro-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol

InChI

InChI=1S/C11H13FN4O3/c1-5-8-10(14-3-13-5)16(4-15-8)11-9(18)7(12)6(2-17)19-11/h3-4,6-7,9,11,17-18H,2H2,1H3

InChI Key

GEGBHVNLTUERMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)F)O

Origin of Product

United States

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